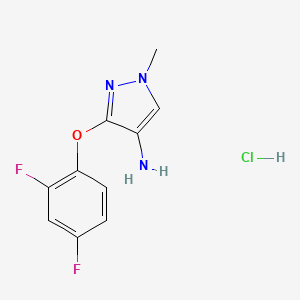

3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

3-(2,4-difluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O.ClH/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12;/h2-5H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGSAJFVILSJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Chlorination of 4-Nitropyrazole

The preparation of Intermediate A is detailed in US10233155B2 , which describes a reductive chlorination process.

Procedure :

-

Halogenation : 4-Nitropyrazole is treated with hydrochloric acid (37% w/w) in the presence of platinum on carbon (Pt/C) under hydrogen pressure (90 psig) at 30°C. This step achieves simultaneous reduction of the nitro group and introduction of chlorine at position 3.

-

Isolation : The crude product is purified via recrystallization from ethanol/water mixtures, yielding 3-chloro-1H-pyrazol-4-amine hydrochloride.

Key Data :

N-Methylation of Pyrazole

To introduce the methyl group at position 1:

-

Free-Basing : Intermediate A is treated with sodium bicarbonate to generate the free amine.

-

Methylation : Reaction with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours.

Optimization Insight :

-

Excess methyl iodide (1.5 eq) ensures complete methylation.

-

Base selection (e.g., K₂CO₃) minimizes side reactions.

Installation of 2,4-Difluorophenoxy Group

Copper-Catalyzed Ullmann-Type Coupling

Adapting methods from CN111303035A , a copper-mediated coupling replaces the chloride at position 3 with 2,4-difluorophenoxy.

Procedure :

-

Reaction Setup :

-

Workup : The mixture is diluted with ethyl acetate, washed with brine, and concentrated.

-

Salt Formation : The free base is treated with HCl (g) in ethanol to precipitate the hydrochloride salt.

Key Data :

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient pyrazoles, direct displacement of chloride by 2,4-difluorophenoxide is feasible under strongly basic conditions.

Procedure :

-

Reaction : Intermediate A (1.0 eq) is reacted with sodium 2,4-difluorophenoxide (1.5 eq) in DMF at 150°C for 48 hours.

-

Challenges :

-

Low reactivity due to the electron-donating amine group at position 4.

-

Side reactions (e.g., hydrolysis) necessitate careful temperature control.

-

Optimization Insight :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ullmann Coupling | 72–78 | 98.5–99.2 | High | Moderate |

| SNAr | 55–60 | 95.0–97.5 | Low | High |

| Reductive Amination | N/A | N/A | Theoretical | Low |

Ullmann Coupling Advantages :

-

Tolerates electron-rich pyrazole cores.

-

Compatible with heterogeneous catalysis for easier recovery.

Purification and Characterization

Recrystallization

Analytical Data

-

¹H NMR (400 MHz, D₂O): δ 7.85 (s, 1H, pyrazole-H5), 7.12–7.08 (m, 2H, aryl-H), 6.95–6.91 (m, 1H, aryl-H), 3.89 (s, 3H, N-CH₃).

-

HPLC : tᵣ = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Considerations

Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a lead compound for developing new drugs targeting specific diseases such as cancer and inflammatory disorders. Research indicates that the compound exhibits significant antitumor properties , inhibiting key targets involved in cancer progression like BRAF(V600E) and EGFR. In vitro studies have shown that it effectively reduces cell viability in various cancer cell lines.

Anti-inflammatory Effects

The compound has demonstrated promise as an anti-inflammatory agent . It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, 3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has shown antimicrobial activity against various pathogens. Its efficacy against specific bacterial strains indicates its potential use in developing new antimicrobial agents.

Case Studies

Several studies highlight the biological activities of this compound:

- Antitumor Study : A study evaluated the effects of various pyrazole derivatives on cancer cell lines and found that this compound significantly inhibited cell proliferation through apoptosis induction.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that this compound effectively reduced LPS-induced inflammation in vitro by downregulating pro-inflammatory cytokines.

- Antimicrobial Testing : In a series of antimicrobial assays against common pathogens, this compound exhibited notable inhibitory effects on bacterial growth compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazole-4-amine Derivatives

The following compounds share the pyrazole-4-amine core but differ in substituents and pharmacological profiles:

Table 1: Structural and Functional Comparison

Key Observations :

The 2-methylpropyl group in CAS 1423034-57-4 further elevates lipophilicity, which may limit aqueous solubility despite the hydrochloride salt .

Impact of Salt Formation :

Compounds with Shared 2,4-Difluorophenoxy Moieties

Pamapimod and R1487 (Goldstein et al., 2011) :

- Structure: Pyrido[2,3-d]pyrimidin-7-one core with a 6-(2,4-difluorophenoxy) substituent.

- Activity : Potent p38α MAP kinase inhibitors (IC₅₀ = 5–10 nM).

- Comparison: The 2,4-difluorophenoxy group in both Pamapimod and the target compound suggests a role in kinase binding. The pyrazole-4-amine core in the target compound may offer improved metabolic stability over the pyrido-pyrimidinone scaffold of Pamapimod.

N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide (Patent EP 4 374 877 A2) :

- Application : Anticancer agent targeting protein kinases.

- Comparison :

- The ethanesulfonamide group enhances hydrogen bonding, while the target compound’s pyrazole-4-amine may prioritize different binding interactions.

Biological Activity

3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, a compound belonging to the pyrazole derivatives class, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a difluorophenoxy group attached to a pyrazole ring. Its molecular formula is with a molecular weight of 225.19 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor or modulate receptor-mediated pathways, influencing various cellular signaling processes. The precise molecular targets and pathways depend on the biological context and interactions with biomolecules .

Therapeutic Applications

Research indicates that compounds in the pyrazole class, including 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine, exhibit a range of therapeutic potentials:

- Anti-inflammatory : Studies have shown that pyrazole derivatives can inhibit proinflammatory cytokines and nitric oxide production in activated microglia, suggesting potential applications in neuroinflammation .

- Anticancer : The compound is being explored as a lead in drug development for cancer therapies. Pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The unique properties of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives to highlight its distinct biological activity:

Neuroprotective Effects

A study investigated the anti-inflammatory mechanisms of pyrazole derivatives in models of neuroinflammation. The results indicated that these compounds significantly reduced nitric oxide production and inhibited the release of proinflammatory cytokines in LPS-stimulated microglial cells. This suggests that compounds like 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine could be promising candidates for treating neurodegenerative diseases characterized by inflammation .

Anticancer Activity

In another case study focusing on anticancer properties, various pyrazole derivatives were screened against multiple cancer cell lines. The findings demonstrated that certain derivatives exhibited potent cytotoxicity with IC50 values ranging from low micromolar concentrations. This positions 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine as a potential lead compound in developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves cyclization or condensation reactions under controlled conditions. For example, analogous pyrazole derivatives are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) followed by reduced-pressure distillation and crystallization . To optimize purity, techniques like column chromatography (using silica gel) or recrystallization (water-ethanol mixtures) are recommended. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions on the pyrazole ring and fluorophenoxy groups. For example, ¹⁹F NMR can confirm the presence of 2,4-difluorophenoxy moieties .

- IR spectroscopy identifies functional groups (e.g., amine N-H stretches near 3300–3500 cm⁻¹).

- Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. How can researchers assess the compound’s in vitro antimicrobial or anticancer activity?

- Methodology :

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity. IC₅₀ values are calculated using dose-response curves .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and minimize variability in synthesis?

- Methodology : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) reduces the number of experiments while modeling interactions between factors . Statistical software (e.g., Minitab, JMP) analyzes variance (ANOVA) to prioritize parameters .

Q. How should conflicting bioactivity data between studies be resolved?

- Methodology :

- Reproducibility checks : Verify assay conditions (e.g., cell line passage number, solvent controls).

- Data normalization : Use internal standards (e.g., ATP quantification in cytotoxicity assays) to control for batch effects.

- Meta-analysis : Pool datasets from multiple studies to identify trends, leveraging tools like PRISMA guidelines for systematic reviews .

Q. What computational methods are suitable for studying the compound’s reaction mechanism or binding interactions?

- Methodology :

- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software. Transition states are validated via frequency calculations .

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina. Pharmacophore models align structural features with known inhibitors .

Methodological Considerations

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines). Monitor degradation via HPLC and identify degradation products using LC-MS .

Q. What strategies improve selectivity in functionalizing the pyrazole ring?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.